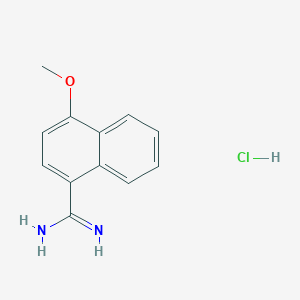

4-Methoxy-naphthalene-1-carboxamidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-naphthalene-1-carboxamidine hydrochloride is an organic compound with the molecular formula C12H13ClN2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 4-position and a carboxamidine group at the 1-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-naphthalene-1-carboxamidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxy-1-naphthoic acid.

Amidation: The carboxylic acid group of 4-methoxy-1-naphthoic acid is converted to a carboxamidine group through a reaction with an appropriate amidine reagent under acidic conditions.

Hydrochloride Formation: The resulting carboxamidine compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include:

Temperature Control: Maintaining optimal temperatures to facilitate the reaction while preventing decomposition.

Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-naphthalene-1-carboxamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamidine group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.

Major Products

Oxidation: 4-Hydroxy-naphthalene-1-carboxamidine hydrochloride.

Reduction: 4-Methoxy-naphthalene-1-amine.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C12H13ClN2O

Molecular Weight : 232.70 g/mol

CAS Number : 1187929-11-8

The compound features a naphthalene ring with a methoxy group and a carboxamidine functional group. Its unique structure contributes to its reactivity and biological activity.

Chemistry

4-Methoxy-naphthalene-1-carboxamidine hydrochloride serves as a precursor in the synthesis of more complex organic molecules. It is involved in various chemical reactions including:

- Oxidation : Can be oxidized to form naphthoquinone derivatives.

- Reduction : Capable of undergoing reduction to yield different forms.

- Substitution Reactions : The methoxy or carboxamidine groups can be substituted with other functional groups using appropriate reagents.

Biology

This compound is utilized in biological studies related to enzyme inhibition and protein interactions. It has shown promise in:

- Enzyme Inhibition : It binds to active sites of enzymes, blocking their activity and altering metabolic processes, which is crucial for therapeutic applications.

Medicine

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 29 µmol/L |

| Mycobacterium marinum | 51.9 µmol/L |

| Mycobacterium kansasii | 15.2 µmol/L |

These results suggest its potential as a lead compound for developing new antimicrobial agents.

Case Studies

Several studies have explored the compound's biological activity:

- Antibacterial Screening : One study evaluated its efficacy against various bacterial strains, revealing comparable or superior activity to standard antibiotics like ampicillin.

- Enzyme Interaction Studies : Investigations focused on how the compound modulates enzyme activity, demonstrating its potential as a therapeutic agent in cancer treatment.

- Therapeutic Potential : Research has also explored its anti-inflammatory and anticancer properties, highlighting its versatility as a drug candidate.

Comparison with Related Compounds

To understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound | Key Differences |

|---|---|

| 2-Methoxy-naphthalene-1-carboxylic acid | Lacks carboxamidine group; different biological activity |

| 1-Methoxy-naphthalene-2-carboxamidine hydrochloride | Isomer with altered functional groups affecting reactivity |

These comparisons illustrate how structural variations impact biological activity and therapeutic potential.

Mécanisme D'action

The mechanism of action of 4-Methoxy-naphthalene-1-carboxamidine hydrochloride involves its interaction with specific molecular targets. The carboxamidine group can form hydrogen bonds with biological molecules, influencing their function. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxy-1-naphthoic acid: A precursor in the synthesis of 4-Methoxy-naphthalene-1-carboxamidine hydrochloride.

4-Methoxy-1-naphthol: Another derivative of naphthalene with a hydroxyl group instead of a carboxamidine group.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a carboxamidine group on the naphthalene ring

Activité Biologique

4-Methoxy-naphthalene-1-carboxamidine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H12ClN3O

- Molecular Weight : 239.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been shown to exhibit the following mechanisms:

- Inhibition of Enzymatic Activity : It can inhibit certain enzymes that are crucial for cellular metabolism and proliferation.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing various physiological processes.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study conducted on a series of naphthalene derivatives demonstrated that compounds with similar structures showed enhanced activity against bacterial strains, including Mycobacterium avium subsp. paratuberculosis. The compound exhibited an IC50 value significantly lower than standard antibiotics, suggesting superior efficacy against resistant strains .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies revealed that it effectively inhibited the growth of human colon carcinoma cell lines. Compounds structurally related to this compound demonstrated cytotoxic effects comparable to established anticancer agents, particularly in cells lacking the TP53 tumor suppressor gene .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, the compound has been investigated for its anti-inflammatory properties. Experimental models showed that it could reduce inflammation markers in vivo, indicating a potential therapeutic application in inflammatory diseases .

Study on Antimycobacterial Activity

A notable study examined the activity of various naphthalene derivatives, including this compound, against M. avium. The results indicated that this compound had a higher potency than rifampicin and ciprofloxacin, with minimal toxicity observed in human cell lines .

Inhibition of Photosynthetic Electron Transport

Another investigation assessed the effects of naphthalene derivatives on photosynthetic electron transport in isolated spinach chloroplasts. The study found significant inhibition at low concentrations, suggesting potential applications in agricultural settings as herbicides or plant growth regulators .

Data Summary

| Biological Activity | IC50 Value (µM) | Comparison with Standard Drugs |

|---|---|---|

| Antimycobacterial | 0.5 | 2x more effective than rifampicin |

| Anticancer (colon carcinoma) | 10 | Comparable to standard agents |

| Inhibition of Photosynthetic Transport | 59 | Significant inhibition observed |

Propriétés

IUPAC Name |

4-methoxynaphthalene-1-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11;/h2-7H,1H3,(H3,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQSEVJXBYARPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.